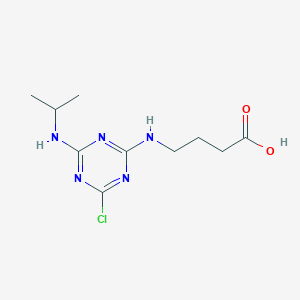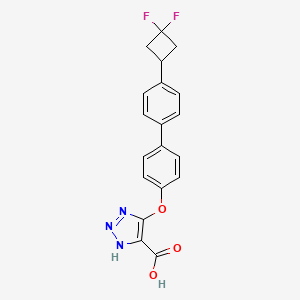
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside is a chlorophenyl glycoside that can be isolated from the plant Lilium regale . . Its unique structure, which includes multiple chlorine atoms and a glucopyranoside moiety, makes it an interesting subject for various scientific studies.
準備方法
The synthesis of (2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside involves several stepsThe final step involves the glycosylation of the chlorophenyl compound with a glucopyranoside . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity.
化学反応の分析
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of chlorination and glycosylation on chemical reactivity.
Biology: Researchers use it to investigate its potential effects on cellular processes and its role in plant defense mechanisms.
Medicine: The compound is studied for its potential therapeutic effects on lung ailments and other diseases.
作用機序
The mechanism of action of (2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside involves its interaction with specific molecular targets. The compound’s chlorophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The glucopyranoside moiety may facilitate the compound’s uptake into cells, where it can exert its effects on various biochemical pathways .
類似化合物との比較
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside is unique due to its specific combination of chlorination and glycosylation. Similar compounds include:
Chlorophenyl glycosides: These compounds share the chlorophenyl group but may differ in the number and position of chlorine atoms.
Methoxyphenyl glycosides: These compounds have a methoxy group but may lack the chlorination.
Other glycosylated phenols: These compounds have a glycosyl group attached to a phenolic structure but may differ in other substituents. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C14H17Cl3O8 |
|---|---|
分子量 |
419.6 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2,4,6-trichloro-3-hydroxy-5-methoxyphenyl)methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C14H17Cl3O8/c1-23-13-7(16)4(6(15)10(20)8(13)17)3-24-14-12(22)11(21)9(19)5(2-18)25-14/h5,9,11-12,14,18-22H,2-3H2,1H3/t5-,9-,11+,12-,14-/m1/s1 |
InChIキー |
TYELUJWIGHLZGC-MMUFKSSJSA-N |
異性体SMILES |
COC1=C(C(=C(C(=C1Cl)O)Cl)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl |
正規SMILES |
COC1=C(C(=C(C(=C1Cl)O)Cl)COC2C(C(C(C(O2)CO)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)











